N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyrazolo[1,5-a]pyridine core fused with a benzo[d][1,3]dioxole moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(10-1-2-13-14(7-10)21-9-20-13)17-11-4-6-18-12(8-11)3-5-16-18/h1-3,5,7,11H,4,6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPULPLOVAGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further functionalization to introduce the benzo[d][1,3]dioxole moiety[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... Reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions may involve the use of organometallic reagents such as Grignard reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a valuable tool in the search for new treatments for diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzo[d][1,3]dioxole derivatives: These compounds feature the benzo[d][1,3]dioxole moiety but may have different heterocyclic cores.
Uniqueness: N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its combination of the tetrahydropyrazolo[1,5-a]pyridine core and the benzo[d][1,3]dioxole moiety, which provides a unique set of chemical and biological properties not found in other similar compounds.
Biological Activity
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure and Properties
The compound features a fused pyrazolo-pyridine ring system attached to a benzo[d][1,3]dioxole moiety. This configuration enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 298.30 g/mol |
| CAS Number | 866216-20-8 |
| LogP | 0.8569 |
This compound has shown promising activity as an antiviral agent , particularly against the hepatitis B virus (HBV). It acts as a core protein allosteric modulator (CpAM), inhibiting HBV replication by binding to the viral core protein and preventing its assembly. Additionally, it has been investigated for its potential as an enzyme inhibitor and its interactions with various biological macromolecules .
Antiviral Activity
The compound's antiviral properties have been a focal point of research. It has demonstrated significant efficacy against HBV in vitro, with studies indicating that it can effectively reduce viral load by interfering with the viral replication cycle.
Enzyme Inhibition
Research has also explored the compound's potential as an inhibitor of various enzymes:
- α-Amylase Inhibition : In vitro studies have shown that derivatives of this compound can inhibit α-amylase activity, which is crucial in carbohydrate metabolism. The IC values for some derivatives were reported as low as 0.68 µM .
Cytotoxicity Studies
Cytotoxicity assessments across different cell lines have indicated that while the compound exhibits potent biological activity against viral targets and enzymes, it maintains a favorable safety profile. For instance, certain derivatives displayed negligible cytotoxicity against normal cell lines (IC µM), suggesting selectivity towards cancerous cells .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a critical role in its biological efficacy. Modifications to the core structure can significantly influence its pharmacological properties:
| Modification | Effect |
|---|---|
| Substitution on the pyrazolo ring | Enhanced antiviral activity |
| Variations in the carboxamide group | Altered enzyme inhibition profiles |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antiviral Efficacy : A study demonstrated that the compound effectively inhibited HBV replication in vitro with promising results for further development into therapeutic agents .
- Enzyme Interaction Studies : Research into enzyme interactions revealed that modifications to the benzo[d][1,3]dioxole moiety could enhance binding affinity and specificity towards α-amylase .
- Cytotoxicity Profiling : Detailed cytotoxicity profiling indicated that while effective against specific cancer cell lines, the compound showed minimal toxicity towards normal cells .
Q & A
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Answer : SAR studies show:
- Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring enhance kinase inhibition (IC50 < 100 nM).
- Methoxy groups on benzo[d][1,3]dioxole improve metabolic stability (t½ > 4 hours in microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
